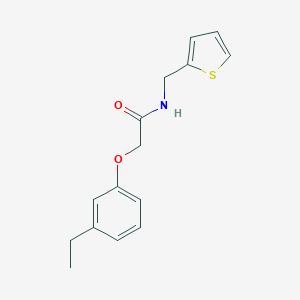![molecular formula C18H20N2O2 B240566 N-{4-[2-(dimethylamino)-2-oxoethyl]phenyl}-4-methylbenzamide](/img/structure/B240566.png)
N-{4-[2-(dimethylamino)-2-oxoethyl]phenyl}-4-methylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{4-[2-(dimethylamino)-2-oxoethyl]phenyl}-4-methylbenzamide, also known as DMXAA, is a synthetic compound that has been studied for its potential as an anti-cancer agent. The compound was first synthesized in the 1980s and has since been the subject of numerous scientific studies.
作用機序
N-{4-[2-(dimethylamino)-2-oxoethyl]phenyl}-4-methylbenzamide works by activating the STING (Stimulator of Interferon Genes) pathway, which is a key component of the innate immune system. The STING pathway is activated when N-{4-[2-(dimethylamino)-2-oxoethyl]phenyl}-4-methylbenzamide binds to a receptor called cyclic GMP-AMP synthase (cGAS) in the cytoplasm of cells. This leads to the production of cyclic GMP-AMP (cGAMP), which then activates the STING pathway and triggers the production of interferons and other cytokines. These cytokines then activate the immune system and cause the destruction of cancer cells.
Biochemical and Physiological Effects:
N-{4-[2-(dimethylamino)-2-oxoethyl]phenyl}-4-methylbenzamide has been shown to have a number of biochemical and physiological effects. The compound has been found to induce the production of cytokines such as interferon-alpha, interferon-beta, and tumor necrosis factor-alpha. N-{4-[2-(dimethylamino)-2-oxoethyl]phenyl}-4-methylbenzamide has also been found to increase the number of natural killer cells and T cells in the body, which are important components of the immune system. In addition, N-{4-[2-(dimethylamino)-2-oxoethyl]phenyl}-4-methylbenzamide has been shown to reduce the formation of new blood vessels, which is necessary for tumor growth.
実験室実験の利点と制限
N-{4-[2-(dimethylamino)-2-oxoethyl]phenyl}-4-methylbenzamide has several advantages for lab experiments. The compound is relatively easy to synthesize and can be produced in large quantities. N-{4-[2-(dimethylamino)-2-oxoethyl]phenyl}-4-methylbenzamide has also been shown to be effective in various preclinical models of cancer, making it a promising candidate for further study. However, there are also some limitations to using N-{4-[2-(dimethylamino)-2-oxoethyl]phenyl}-4-methylbenzamide in lab experiments. The compound has been shown to have a narrow therapeutic window, meaning that it can be toxic at high doses. In addition, N-{4-[2-(dimethylamino)-2-oxoethyl]phenyl}-4-methylbenzamide has been found to be unstable in solution, which can affect its efficacy in experiments.
将来の方向性
For N-{4-[2-(dimethylamino)-2-oxoethyl]phenyl}-4-methylbenzamide research include the development of more stable formulations, the identification of biomarkers, and the exploration of the compound's potential for the treatment of other diseases.
合成法
N-{4-[2-(dimethylamino)-2-oxoethyl]phenyl}-4-methylbenzamide can be synthesized through a multi-step process starting from 4-methylbenzoyl chloride and 2-(dimethylamino)ethylamine. The reaction involves the formation of an amide bond between the two compounds, followed by oxidation and cyclization to form the final product. The yield of the synthesis process can be improved by optimizing reaction conditions and using high-purity starting materials.
科学的研究の応用
N-{4-[2-(dimethylamino)-2-oxoethyl]phenyl}-4-methylbenzamide has been studied extensively for its potential as an anti-cancer agent. The compound has been shown to have anti-tumor activity in various preclinical models, including mouse and rat models of cancer. N-{4-[2-(dimethylamino)-2-oxoethyl]phenyl}-4-methylbenzamide has been found to induce tumor necrosis by activating the immune system and causing the release of cytokines. The compound has also been shown to inhibit tumor angiogenesis by reducing the formation of new blood vessels that are necessary for tumor growth.
特性
製品名 |
N-{4-[2-(dimethylamino)-2-oxoethyl]phenyl}-4-methylbenzamide |
|---|---|
分子式 |
C18H20N2O2 |
分子量 |
296.4 g/mol |
IUPAC名 |
N-[4-[2-(dimethylamino)-2-oxoethyl]phenyl]-4-methylbenzamide |
InChI |
InChI=1S/C18H20N2O2/c1-13-4-8-15(9-5-13)18(22)19-16-10-6-14(7-11-16)12-17(21)20(2)3/h4-11H,12H2,1-3H3,(H,19,22) |
InChIキー |
WEHMHVOTHLIDEM-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)CC(=O)N(C)C |
正規SMILES |
CC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)CC(=O)N(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-{4-[2-(dimethylamino)-2-oxoethyl]phenyl}-4-fluorobenzamide](/img/structure/B240485.png)
![N-{4-[(methylamino)carbonyl]phenyl}isonicotinamide](/img/structure/B240489.png)
![5-[(3,4-Dimethoxyphenyl)amino]-5-oxopentanoic acid](/img/structure/B240494.png)

![N-[3-(acetylamino)-4-methylphenyl]-2-fluorobenzamide](/img/structure/B240515.png)
![N-{4-[2-(dimethylamino)-2-oxoethyl]phenyl}-2-ethoxybenzamide](/img/structure/B240522.png)
![N-{4-[2-(dimethylamino)-2-oxoethyl]phenyl}-2-methoxybenzamide](/img/structure/B240525.png)
![3-methyl-N-[4-(methylcarbamoyl)phenyl]benzamide](/img/structure/B240538.png)
![N-{4-[2-(dimethylamino)-2-oxoethyl]phenyl}cyclohexanecarboxamide](/img/structure/B240539.png)
![4-[(cyclopropylcarbonyl)amino]-N-methylbenzamide](/img/structure/B240542.png)
![4-isopropoxy-N-{4-[(methylamino)carbonyl]phenyl}benzamide](/img/structure/B240544.png)
![2-ethoxy-N-{4-[(methylamino)carbonyl]phenyl}benzamide](/img/structure/B240559.png)

![N-{4-[2-(dimethylamino)-2-oxoethyl]phenyl}benzamide](/img/structure/B240592.png)